molecular formula C13H14N2O3 B12823671 Methyl 2-(6-acetamido-1H-indol-4-yl)acetate

Methyl 2-(6-acetamido-1H-indol-4-yl)acetate

Cat. No.: B12823671
M. Wt: 246.26 g/mol
InChI Key: NSKMXDKOSOHBDH-UHFFFAOYSA-N
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Description

Methyl 2-(6-acetamido-1H-indol-4-yl)acetate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-acetamido-1H-indol-4-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 6-acetamidoindole and methyl bromoacetate, which react under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-acetamido-1H-indol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-acetamido-1H-indol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-acetamido-1H-indol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For instance, they can inhibit the activity of certain kinases, leading to anticancer effects . The exact pathways and targets would depend on the specific biological context and the modifications made to the indole scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-acetamido-1H-indol-4-yl)acetate is unique due to the presence of the acetamido group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 2-(6-acetamido-1H-indol-4-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-10-5-9(6-13(17)18-2)11-3-4-14-12(11)7-10/h3-5,7,14H,6H2,1-2H3,(H,15,16)

InChI Key

NSKMXDKOSOHBDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C2C=CNC2=C1)CC(=O)OC

Origin of Product

United States

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